Potassium tartrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

147-78-4 |

|---|---|

Molekularformel |

C4H4K2O6 |

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

dipotassium;(2S,3S)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m0../s1 |

InChI-Schlüssel |

AVTYONGGKAJVTE-OTWIGTIJSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Isomerische SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Andere CAS-Nummern |

921-53-9 40968-90-9 147-78-4 |

Physikalische Beschreibung |

White crystalline or granulated powde |

Synonyme |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dipotassium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dipotassium tartrate. The information is intended to support research, development, and quality control activities involving this versatile compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical procedures.

Chemical Identity and Structure

Dithis compound, also known as this compound or argol, is the potassium salt of L-(+)-tartaric acid.[1] It is commonly available as a white crystalline or granular powder and can exist in both anhydrous and hemihydrate forms.[2]

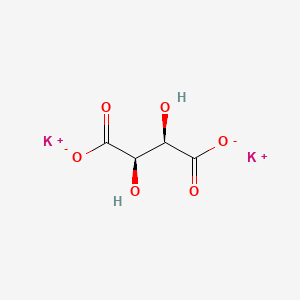

Caption: Chemical structure of the L-(+)-tartrate anion.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of dithis compound.

Table 1: General Properties of Dithis compound

| Property | Value | References |

| Chemical Formula | Anhydrous: C₄H₄K₂O₆ Hemihydrate: C₄H₄K₂O₆ · 0.5H₂O | [3] |

| Molecular Weight | Anhydrous: 226.27 g/mol Hemihydrate: 235.28 g/mol | [3] |

| Appearance | White crystalline or granular powder | [2] |

| Decomposition Temp. | 200-220 °C | |

| Density | ~1.98 g/cm³ | [1] |

| Refractive Index (n_D) | 1.550 |

Table 2: Solubility Profile

| Solvent | Solubility | Temperature (°C) | References |

| Water | Very soluble (1 g in 0.7 mL) | 20 | [1] |

| Ethanol | Insoluble | Ambient | [1] |

Table 3: pH and Acidity

| Parameter | Value | References |

| pH of 1% aqueous solution | 7.0 - 9.0 | [3] |

| pKa₁ of Tartaric Acid | 2.98 | |

| pKa₂ of Tartaric Acid | 4.34 |

Table 4: Optical Properties

| Property | Value | Conditions | References |

| Specific Rotation (α) | +26° to +28° | Aqueous solution | [1] |

Detailed Physicochemical Properties

Dithis compound is highly soluble in water, with 1 gram dissolving in approximately 0.7 mL of water at 20°C.[1] However, it is practically insoluble in ethanol.[1] This differential solubility is a key property utilized in its purification and in various applications.

Dithis compound does not exhibit a sharp melting point but rather decomposes in the range of 200-220 °C. The hemihydrate form loses its water of crystallization upon heating.

The density of dithis compound is approximately 1.98 g/cm³.[1]

An aqueous solution of dithis compound is slightly alkaline, with a 1% solution having a pH between 7.0 and 9.0.[3] This is due to the hydrolysis of the tartrate anion, which is the conjugate base of a weak acid (tartaric acid). The pKa values of tartaric acid, pKa₁ = 2.98 and pKa₂ = 4.34, indicate that dithis compound can contribute to the buffering capacity of a solution in the acidic to neutral pH range.

As a salt of L-(+)-tartaric acid, solutions of dithis compound are dextrorotatory, meaning they rotate the plane of polarized light to the right. The specific rotation is reported to be between +26° and +28°.[1] This property is crucial for its identification and quality control, ensuring the correct stereoisomer is present.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of dithis compound.

This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a solid in a liquid.

Caption: Experimental workflow for determining aqueous solubility.

Methodology:

-

Preparation: Add an excess amount of dithis compound to a known volume of deionized water in a sealable flask. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a constant-temperature shaker water bath (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.

-

Analysis: Accurately weigh the collected aliquot. Transfer the aliquot to a pre-weighed container and evaporate the water completely in an oven. After cooling in a desiccator, weigh the container with the dry dithis compound residue.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the mass (or volume, by determining the density) of the water in the aliquot.

The gas pycnometry method is a precise technique for determining the true density of a solid powder.

Caption: Experimental workflow for determining solid density.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the dry dithis compound powder.

-

Measurement: Place the weighed sample into the sample chamber of the gas pycnometer. The instrument then performs a series of automated steps: it fills a reference chamber of known volume with an inert gas (typically helium) to a specific pressure, then opens a valve to allow the gas to expand into the sample chamber.

-

Calculation: By measuring the pressure drop, the volume of the sample is determined based on the principles of the gas laws. The density is then calculated by dividing the mass of the sample by the measured volume.

This protocol describes the standard method for measuring the pH of a 1% (w/v) aqueous solution of dithis compound.

Caption: Experimental workflow for determining pH.

Methodology:

-

Solution Preparation: Prepare a 1% (w/v) solution by accurately weighing 1.0 g of dithis compound and dissolving it in deionized water in a 100 mL volumetric flask. Ensure the solution is well-mixed.

-

pH Meter Calibration: Calibrate a pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pH of the sample (e.g., pH 7.0 and 10.0).

-

Measurement: Rinse the calibrated pH electrode with deionized water and then with a small amount of the dithis compound solution. Immerse the electrode in the sample solution, ensuring the bulb is fully covered. Gently stir the solution and allow the pH reading to stabilize before recording the value.

This protocol details the measurement of the optical activity of a dithis compound solution using a polarimeter.

Caption: Experimental workflow for determining specific rotation.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of dithis compound at a precisely known concentration (e.g., 10 g per 100 mL).

-

Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up. Calibrate the instrument by measuring the rotation of a blank (the solvent, in this case, deionized water), which should be zero.

-

Measurement: Carefully fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present in the light path. Place the tube in the instrument and record the observed optical rotation (α_obs).

-

Calculation: Calculate the specific rotation [α] using the following formula: [α] = α_obs / (l × c) where:

-

α_obs is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

References

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Potassium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of various forms of potassium tartrate. The information herein is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed structural data and methodologies for crystallographic analysis.

Introduction to this compound Crystals

This compound exists in several crystalline forms, each with distinct structural properties. The most common forms include dithis compound, potassium bitartrate (also known as cream of tartar), and potassium sodium tartrate (also known as Rochelle salt). These compounds are widely used in various fields, including the food industry, pharmaceuticals, and as precursors in chemical synthesis. A thorough understanding of their crystal structures is crucial for controlling their physical and chemical properties, such as solubility, stability, and bioavailability in drug formulations.

Crystallographic Data of this compound Compounds

The crystallographic parameters for different forms of this compound have been determined primarily through single-crystal X-ray diffraction. This technique allows for the precise determination of the unit cell dimensions, space group, and atomic arrangement within the crystal lattice. The quantitative data for the most common forms of this compound are summarized in the table below for easy comparison.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Dithis compound Hemihydrate | K₂C₄H₄O₆ · 0.5H₂O | Monoclinic | C2 | 10.76 | 7.48 | 9.88 | 90 | 112.4 | 90 | [1] |

| Potassium Bitartrate | KHC₄H₅O₆ | Monoclinic | P2₁/c | 7.788 | 7.621 | 10.697 | 90 | 91.3 | 90 | |

| Potassium Sodium Tartrate Tetrahydrate | KNaC₄H₄O₆ · 4H₂O | Orthorhombic | P2₁2₁2 | 11.884 | 14.256 | 6.228 | 90 | 90 | 90 | [2] |

Experimental Protocols

The successful determination of crystal structures relies on the growth of high-quality single crystals and subsequent analysis using X-ray diffraction. This section provides detailed methodologies for these key experiments.

Crystal Growth Methodologies

The two primary methods for growing this compound crystals from solution are slow cooling and slow evaporation.

3.1.1. Protocol for Crystal Growth by Slow Cooling

This method is particularly suitable for substances that have a significant increase in solubility with temperature.

-

Preparation of a Saturated Solution:

-

Gradually dissolve the this compound salt (e.g., potassium bitartrate) in deionized water at an elevated temperature (e.g., 60-80 °C) with constant stirring until no more solute dissolves. This ensures the solution is saturated at that temperature.

-

-

Filtration:

-

While still hot, filter the saturated solution through a pre-warmed funnel with filter paper to remove any undissolved impurities. This prevents unwanted nucleation sites.

-

-

Crystallization:

-

Transfer the hot, filtered solution to a clean crystallizing dish or beaker.

-

Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow cooling and to prevent contamination from dust.

-

Place the container in a location with a stable temperature, away from vibrations, to allow for slow cooling to room temperature over several hours to days.

-

-

Crystal Harvesting:

-

Once well-formed single crystals are observed, carefully decant the mother liquor.

-

Gently remove the crystals using forceps and dry them on a filter paper.

-

3.1.2. Protocol for Crystal Growth by Slow Evaporation

This method is effective for substances with moderate solubility at room temperature.

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of the this compound salt (e.g., dithis compound) in deionized water at room temperature. Ensure saturation by observing a small amount of undissolved solute at the bottom after prolonged stirring.

-

-

Filtration:

-

Filter the solution to remove any undissolved solid and other impurities.

-

-

Crystallization:

-

Transfer the filtered solution to a crystallizing dish or beaker.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Crystal Harvesting:

-

Monitor the container for the formation of single crystals.

-

Once crystals of suitable size and quality have formed, harvest them as described in the slow cooling protocol.

-

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining the crystal structure of a this compound crystal using a single-crystal X-ray diffractometer.

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Place the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal lattice symmetry.

-

Based on the initial findings, set up a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensity of each reflection.

-

Apply corrections for various experimental factors, such as Lorentz factor, polarization, and absorption.

-

Merge the symmetry-equivalent reflections to generate a final set of unique reflection data.

-

-

Structure Solution and Refinement:

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

-

Refine the atomic coordinates, and thermal parameters of the model against the experimental diffraction data using least-squares methods.

-

Analyze the refined structure to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and thermal ellipsoids.

-

Generate the final crystallographic information file (CIF) containing all the details of the crystal structure.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates the logical workflow from the preparation of the starting materials to the final determination of the crystal structure.

This diagram outlines the two main stages: crystal synthesis and structural analysis. The synthesis stage involves the preparation of a saturated solution, removal of impurities, controlled crystallization, and finally, harvesting of the single crystals. The subsequent analysis stage includes the selection and mounting of a suitable crystal, collection of diffraction data, data processing, and ultimately, the solution and refinement of the crystal structure.

Conclusion

This technical guide has provided a detailed overview of the crystal structures of common this compound compounds, presenting their lattice parameters in a comparative table. Furthermore, comprehensive, step-by-step protocols for both the growth of high-quality single crystals and their subsequent analysis by single-crystal X-ray diffraction have been outlined. The provided workflow diagram visually summarizes the logical progression of these experimental procedures. This information is intended to be a valuable asset for researchers and professionals working with these materials, aiding in the design of experiments and the interpretation of structural data.

References

A Technical Guide to the Synthesis and Purification of Potassium Tartrate

Introduction

Potassium tartrate refers to two primary salts derived from tartaric acid: potassium bitartrate (KC₄H₅O₆), also known as potassium hydrogen tartrate or cream of tartar, and dithis compound (K₂C₄H₄O₆), sometimes referred to as neutral this compound or argol.[1][2][3] Potassium bitartrate, the potassium acid salt of L-(+)-tartaric acid, is a major byproduct of the winemaking industry, where it naturally crystallizes during the fermentation of grape juice.[4][5][6] Dithis compound is the neutral potassium salt. Both compounds are significant in various sectors, including the food industry as additives (E336), in pharmaceuticals as excipients or laxatives, and in analytical chemistry as laboratory reagents.[7][8][9][10]

This guide provides an in-depth overview of the principal synthesis and purification methods for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and process visualizations to facilitate a comprehensive understanding of the manufacturing and refinement of these compounds.

Section 1: Synthesis of this compound Salts

The synthesis of this compound can be approached through direct chemical neutralization or by extraction and conversion from natural sources. The target salt—bitartrate or dithis compound—is determined by the stoichiometry of the reactants.

Synthesis of Potassium Bitartrate (Cream of Tartar, KC₄H₅O₆)

Method A: Neutralization of Tartaric Acid The most direct laboratory synthesis involves the neutralization of a solution of tartaric acid with an equimolar amount of a potassium base, such as potassium hydroxide (KOH).[11] The reaction proceeds as follows:

C₄H₆O₆ + KOH → KC₄H₅O₆ + H₂O

Potassium bitartrate has low solubility in water, especially at cooler temperatures, and will precipitate from the solution upon reaction.[1][12] This method allows for high-purity synthesis when using reagent-grade starting materials.

Method B: Extraction from Viniculture Byproducts Industrially, potassium bitartrate is sourced from the crude deposits, known as "argol" or "wine lees," that accumulate in wine casks during fermentation.[1][5][13] This crude material, which consists of about 80% potassium acid tartrate, is collected and serves as the primary raw material for commercial production.[13] The extraction process leverages the salt's higher solubility in hot water.[5][13]

Synthesis of Dithis compound (K₂C₄H₄O₆)

Method A: Full Neutralization of Tartaric Acid Dithis compound is synthesized by reacting tartaric acid with two molar equivalents of potassium hydroxide. This ensures the complete neutralization of both carboxylic acid groups.

C₄H₆O₆ + 2KOH → K₂C₄H₄O₆ + 2H₂O

Unlike the bitartrate salt, dithis compound is highly soluble in water, so the product is typically isolated by evaporation of the solvent.[14][15]

Method B: Conversion from Potassium Bitartrate An alternative route involves the conversion of potassium bitartrate to dithis compound by treating it with an additional equivalent of potassium hydroxide.[16] This process is advantageous as it starts from the readily available cream of tartar.

KC₄H₅O₆ + KOH → K₂C₄H₄O₆ + H₂O

Method C: Industrial Production Route A documented industrial manufacturing process produces dithis compound through the reaction of tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate.[2][7] The resulting product is then isolated through filtration, purification, and drying steps.[3]

Section 2: Purification Methods

The purity of this compound is critical for its application in food, pharmaceuticals, and as a laboratory standard. Recrystallization is the most prevalent and effective purification technique.

Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[17][18] For potassium bitartrate, water is an excellent solvent for this purpose, as its solubility increases more than tenfold between 20°C and 100°C.[1]

The general procedure involves:

-

Dissolution: The impure solid is dissolved in a minimum amount of hot solvent (e.g., distilled water) to form a saturated solution.[19]

-

Hot Filtration: Any insoluble impurities are removed by filtering the hot solution.[19]

-

Crystallization: The hot, clear filtrate is allowed to cool slowly. As the temperature decreases, the solubility of the this compound drops, leading to the formation of pure crystals.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering soluble impurities, and then dried.[19]

This process can be repeated multiple times to achieve very high purity (>99.5%).[11][13]

Chemical Purification for High-Purity Standards

For applications requiring exceptional purity, such as for a pH reference standard, multi-step chemical purification may be employed. A patented method outlines a process for purifying industrial-grade tartrate:[20]

-

The crude tartrate is dissolved in deionized water.

-

Ammonium sulfide is added to precipitate heavy metal impurities, which are then filtered off.

-

Barium nitrate is subsequently added to the filtrate to remove sulfate ions and other impurities. The solution is then filtered through activated carbon to remove color and other organic contaminants.

-

A pure potassium carbonate solution is added to the purified tartaric acid solution, causing high-purity potassium bitartrate to precipitate.

-

The final product is washed, dehydrated, and dried under controlled temperature conditions.[20]

Section 3: Experimental Protocols

Protocol 1: Laboratory Synthesis of Potassium Bitartrate

-

Preparation: Prepare a concentrated aqueous solution of L-(+)-tartaric acid.

-

Titration: Slowly add a solution of potassium hydroxide (KOH) to the tartaric acid solution while stirring.[12] A pH meter can be used to monitor the reaction.

-

Precipitation: As the solutions are mixed, a white precipitate of potassium bitartrate will begin to form due to its low solubility. Continue adding the base until the maximum amount of precipitate is obtained.[12]

-

Isolation: Filter the precipitate from the solution using a Büchner funnel under vacuum.

-

Washing & Drying: Wash the collected crystals with a small amount of cold distilled water, followed by a rinse with ethanol to facilitate drying. Dry the purified powder to obtain the final product.

Protocol 2: Purification of Crude Potassium Bitartrate by Recrystallization

-

Dissolution: Place the crude potassium bitartrate (e.g., 10 g) into a flask. Add distilled water (approx. 165 mL, based on solubility at 100°C) and heat the mixture to boiling while stirring to dissolve the solid.[1][21]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities.

-

Crystallization: Cover the beaker containing the hot filtrate and allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Collection: Collect the formed crystals by vacuum filtration.

-

Drying: Wash the crystals with a minimal amount of ice-cold distilled water. Allow the crystals to dry completely on the filter by drawing air through them, then transfer to a watch glass to air dry.

Section 4: Data and Characterization

Quantitative data is essential for identifying and characterizing the synthesized products.

Data Presentation

Table 1: Physicochemical Properties of this compound Salts

| Property | Potassium Bitartrate (KC₄H₅O₆) | Dithis compound (K₂C₄H₄O₆) |

| Synonyms | Cream of tartar, Potassium hydrogen tartrate[5] | Argol, Neutral this compound[2] |

| Molar Mass | 188.18 g/mol [5] | 226.27 g/mol [3] |

| Appearance | White crystalline powder[1] | Colorless, slightly opaque crystals[2] |

| Density | 1.05 g/cm³[1] | 1.984 g/cm³[2] |

| pH | ~3.56 (saturated solution at 25°C)[1] | 7.0 - 9.0 (1% solution)[15] |

| Solubility in Alcohol | Insoluble[1][5] | Insoluble[2] |

Table 2: Solubility of Potassium Bitartrate in Water at Various Temperatures

| Temperature | Solubility (g / 100 mL) |

| 20 °C | 0.57[1] |

| 25 °C | 0.8[7] |

| 100 °C | 6.1[1][13] |

Analytical Methods for Purity Assessment

The purity of the final product can be assessed using various analytical techniques:

-

Titration: The solubility and purity of potassium bitartrate can be determined by titration with a standardized sodium hydroxide solution.[22]

-

Ion Chromatography (IC): This technique is effective for quantifying ionic impurities. For instance, IC can be used to determine the concentration of ammonium impurities in potassium bitartrate, offering a more robust alternative to older colorimetric methods.[23][24]

-

Atomic Absorption Spectroscopy: Used to determine the presence and quantity of elemental impurities, such as heavy metals.[25]

References

- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Learn About the Preparation of this compound [unacademy.com]

- 4. What is the mechanism of Potassium Bitartrate? [synapse.patsnap.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Client Challenge [sca21.fandom.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. exsyncorp.com [exsyncorp.com]

- 9. Potassium Sodium Tartrate | Harke Group [harke.com]

- 10. nbinno.com [nbinno.com]

- 11. Potassium bitartrate - Sciencemadness Wiki [sciencemadness.org]

- 12. molecular gastronomy - Can I create cream of tartar with tartaric acid and potassium hydroxide? - Seasoned Advice [cooking.stackexchange.com]

- 13. ams.usda.gov [ams.usda.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. This compound | Tartaric [tartaric.com]

- 16. EP0965576A1 - Process for the preparation of tartaric acid from a raw material containing potassium hydrogen tartrate - Google Patents [patents.google.com]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. mt.com [mt.com]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. CN102267892B - Preparation method of potassium hydrogen tartrate used as pH reference reagent - Google Patents [patents.google.com]

- 21. Study of Potassium Hydrogen Tartrate Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Ammonium impurities in potassium bitartrate | Metrohm [metrohm.com]

- 25. fao.org [fao.org]

An In-depth Technical Guide to Potassium Tartrate (K₂C₄H₄O₆)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular formula, structure, and key technical data associated with potassium tartrate (K₂C₄H₄O₆). It is intended to serve as a valuable resource for professionals in research and development who require detailed information on this compound.

Chemical Identity and Molecular Structure

This compound, systematically named dipotassium (2R,3R)-2,3-dihydroxybutanedioate, is the potassium salt of L-tartaric acid.[1][2] It is often referred to as dithis compound or argol.[2][3] It is crucial to distinguish it from potassium bitartrate (KC₄H₅O₆), also known as cream of tartar, with which it is frequently confused.[2][3]

The molecular formula of this compound is K₂C₄H₄O₆ .[1][3] Its structure consists of a tartrate anion and two potassium cations. The tartrate anion possesses two stereocenters, and the naturally occurring form is derived from L-tartaric acid.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in various experimental and industrial settings.

| Property | Value | References |

| Molecular Weight | 226.27 g/mol | [1][3] |

| Appearance | White crystalline or granulated powder | [1] |

| Density | 1.984 g/cm³ | |

| Solubility in Water | Soluble | [2] |

| Solubility in Alcohol | Insoluble | [2] |

| pH of 1% aqueous solution | 7.0 - 9.0 | [1] |

| Crystal Structure | Monoclinic |

Note: Some sources may refer to a hemihydrate form (K₂C₄H₄O₆ · 0.5H₂O).[4][5][6]

Experimental Protocols

Synthesis of Dithis compound

This protocol is based on the reaction of potassium hydrogen tartrate with a stoichiometric amount of potassium hydroxide.

Materials:

-

Potassium hydrogen tartrate (KHC₄H₄O₆)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Ethanol

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

-

Drying oven

Procedure:

-

Dissolution: In a beaker, dissolve a known mass of potassium hydrogen tartrate in distilled water with gentle heating and stirring.

-

Neutralization: While monitoring the pH, slowly add a stoichiometric equivalent of potassium hydroxide solution to the potassium hydrogen tartrate solution. The reaction is complete when a stable pH of 7.0-8.0 is reached.

-

Filtration: If any cloudiness persists, filter the hot solution to remove any insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a drying oven at a temperature below 100°C to a constant weight.

Below is a workflow diagram illustrating the synthesis and purification process.

References

- 1. This compound | C4H4K2O6 | CID 8984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Learn About the Preparation of this compound [unacademy.com]

- 4. Di-Potassium tartrate hemihydrate | C4H6K2O7 | CID 16211711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound dibasic hemihydrate - L-(+)-Tartaric acid dipotassium salt, Dithis compound hemihydrate [sigmaaldrich.com]

- 6. CAS 6100-19-2: this compound dibasic hemihydrate [cymitquimica.com]

A Comprehensive Technical Guide to the Solubility of Potassium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of potassium tartrate (dithis compound) in various solvents. Due to significant discrepancies and frequent misidentification with potassium bitartrate (cream of tartar) in available literature, this document emphasizes the distinct solubility characteristics of dithis compound and provides a standardized methodology for its accurate determination.

Introduction to this compound

This compound, with the chemical formula K₂C₄H₄O₆, is the dipotassium salt of L-tartaric acid. It is a white, crystalline powder known for its high solubility in water, a characteristic that distinguishes it significantly from the sparingly soluble potassium bitartrate (KHC₄H₄O₆). This high aqueous solubility is crucial for its applications in the food and pharmaceutical industries, where it is used as a buffering agent, sequestrant, and stabilizer. Understanding its solubility in different solvent systems is paramount for formulation development, quality control, and process optimization.

Quantitative Solubility Data

A thorough review of publicly available data reveals considerable confusion between dithis compound and potassium bitartrate. Many sources incorrectly attribute the low solubility of potassium bitartrate to "this compound." This guide will present the most reliable, albeit limited, quantitative and qualitative data for dithis compound.

Table 1: Solubility of Dithis compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Water | 14 | ~143 | Calculated from "1 g dissolves in 0.7 mL of water".[1] |

| Water | 100 | ~250 | Calculated from "1 g dissolves in 0.4 mL of water".[1] |

| Ethanol | Ambient | Insoluble | Qualitative observation.[2] |

| Methanol | Ambient | Insoluble | Qualitative observation. |

| Glycerol | Ambient | Data not available | - |

Note: The high solubility of dithis compound in water is a key differentiator from potassium bitartrate, which has a reported solubility of only 0.8 g/100 mL at 25°C and 6.1 g/100 mL at 100°C.[1][3]

Factors Influencing Solubility

The solubility of dithis compound is influenced by several factors:

-

Temperature: As with most salts, the solubility of dithis compound in water increases significantly with temperature.[4]

-

pH: The solubility of tartrates is pH-dependent. Dithis compound is more soluble in neutral to slightly basic conditions.[4] In acidic solutions, the tartrate ion (C₄H₄O₆²⁻) can be protonated to form bitartrate (HC₄H₄O₆⁻) and tartaric acid (H₂C₄H₄O₆), which have different solubilities.

-

Common Ion Effect: The presence of other potassium or tartrate salts in the solution can decrease the solubility of dithis compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of dithis compound in a given solvent, based on the gravimetric method. This method is suitable for highly soluble salts.

Materials and Equipment

-

Dithis compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic water bath or heating/cooling system

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filters)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Drying oven

-

Evaporating dishes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of dithis compound to a known volume of the solvent in a beaker or flask.

-

Place the container in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected sample to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered aliquot of the saturated solution to the pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven set to a temperature that will not decompose the this compound (e.g., 105-110°C).

-

Once all the solvent has evaporated, cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility

The solubility can be calculated as follows:

-

Mass of dissolved this compound = (Mass of dish + dry residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue)

-

Solubility ( g/100 g of solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Potassium tartrate vs potassium bitartrate in chemical synthesis

An In-depth Technical Guide to Potassium Tartrate vs. Potassium Bitartrate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (K₂C₄H₄O₆) and potassium bitartrate (KHC₄H₅O₆) are two closely related salts of L-(+)-tartaric acid, a chiral dicarboxylic acid widely available from the chiral pool. While often associated with the food and wine industries, their distinct chemical properties—stemming from their degree of neutralization—give rise to divergent and specific applications in modern chemical synthesis. Potassium bitartrate, the mono-potassium salt, is acidic and finds extensive use as a chiral resolving agent, a pH buffer, and a reducing agent. In contrast, this compound, the di-potassium salt, provides a neutral to slightly alkaline pH in solution and serves primarily as a precursor for other tartrate derivatives and in specific laboratory reagents. This guide provides a detailed comparison of their physicochemical properties, explores their core differences in reactivity, and presents their key applications in synthesis, complete with experimental protocols and process visualizations.

Core Physicochemical and Structural Differences

The fundamental difference between this compound and potassium bitartrate lies in their stoichiometry. Potassium bitartrate is the acid salt, with one of the two carboxylic acid groups of tartaric acid neutralized by a potassium ion, leaving one free carboxylic acid group. This compound is the neutral salt, with both carboxylic acid groups deprotonated and balanced by two potassium ions.[1] This structural difference directly impacts their acidity, solubility, and subsequent roles in chemical reactions.

Visualization of Tartrate Species

The following diagram illustrates the relationship between tartaric acid and its potassium salts, highlighting the deprotonation steps.

Quantitative Data Comparison

The differing properties of these two salts are summarized below, providing a clear basis for selecting the appropriate reagent for a given synthetic application.

| Property | This compound (Dithis compound) | Potassium Bitartrate (Potassium Hydrogen Tartrate) |

| Synonyms | Dithis compound, Tartarus tartarisatus | Potassium hydrogen tartrate, Cream of tartar, Potassium acid tartrate |

| CAS Number | 921-53-9[2][3] | 868-14-4[4][5] |

| Molecular Formula | K₂C₄H₄O₆[1][3] | KHC₄H₅O₆[6][7] |

| Molar Mass | 226.27 g/mol [1][3][8] | 188.18 g/mol [5][6] |

| Appearance | White crystalline powder or granules[3][8] | White crystalline powder or colorless crystals[4][6][9] |

| Density | 1.984 g/cm³[1][8] | 1.95 - 1.984 g/cm³[4][6][9] |

| pH of 1% aq. Solution | 7.0 - 9.0[3] | ~3.4 - 3.6[5][9] |

| Solubility in Water | Highly soluble (1 g in 0.7 mL)[8] | Sparingly soluble in cold water (0.57 g/100 mL at 20°C), soluble in hot water (6.1 g/100 mL at 100°C)[7][10][11] |

| Solubility in Alcohol | Insoluble[2][8] | Insoluble[11][12] |

Applications in Chemical Synthesis

The distinct properties outlined above dictate the specific roles each compound plays in a synthetic laboratory setting.

Potassium Bitartrate: The Acidic Workhorse

A cornerstone of pharmaceutical and fine chemical synthesis is the separation of enantiomers from a racemic mixture.[13] As a readily available, inexpensive chiral acid, L-(+)-potassium bitartrate is a classical resolving agent for racemic bases, such as amines. The process relies on the formation of diastereomeric salts with differing solubilities, allowing for separation by fractional crystallization.[14] This method was famously pioneered by Louis Pasteur.[15]

A saturated aqueous solution of potassium bitartrate provides a stable and reliable pH buffer at approximately 3.56 at 25°C.[16][17] This property is recognized by the National Institute of Standards and Technology (NIST), which has established it as a primary reference standard for pH calibration.[17][18] In synthesis, it is used to maintain a mildly acidic environment, which can be critical for controlling reaction pathways, preventing side reactions, or ensuring the stability of pH-sensitive functional groups.

In materials science and catalysis, potassium bitartrate serves as an effective reducing agent for the synthesis of metallic nanoparticles from their respective salts.[5] It has been successfully employed to produce nanoparticles of platinum, gold, palladium, and silver.[5][19] The tartrate moiety reduces the metal cations while also acting as a capping agent, preventing agglomeration and controlling particle size.

This compound: The Neutral Precursor and Reagent Component

Dithis compound is a key starting material for synthesizing other tartrate salts and esters. For instance, it is used in the preparation of antimony this compound (Tartar Emetic) and potassium sodium tartrate (Rochelle Salt).[8] Rochelle Salt is particularly valuable in organic synthesis, where it is used in aqueous workups to break up emulsions, especially after reactions involving aluminum-based hydride reagents like LiAlH₄.[20][21][22] The tartrate chelates the aluminum salts, facilitating their removal into the aqueous phase.

This compound is an essential ingredient in several classical analytical reagents. It is a component of the Biuret reagent, used for determining protein concentration, and Fehling's solution, used for detecting reducing sugars.[8][20][23] In these applications, the tartrate ligand forms a stable complex with copper(II) ions in an alkaline solution, preventing the precipitation of copper(II) hydroxide and allowing the desired redox reaction to occur.[20][21]

Experimental Protocols

The following sections provide generalized methodologies for key synthetic applications. Researchers should adapt these protocols based on the specific substrate and desired outcome.

Protocol: Chiral Resolution of a Racemic Amine

This protocol describes a typical procedure for separating a racemic amine using L-(+)-potassium bitartrate.

Materials:

-

Racemic amine

-

L-(+)-Potassium bitartrate (1 molar equivalent to the amine)

-

Solvent (e.g., aqueous ethanol, methanol, water)

-

1 M NaOH solution

-

1 M HCl solution

-

Organic extraction solvent (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Methodology:

-

Salt Formation: Dissolve the racemic amine in a minimal amount of the chosen hot solvent. In a separate flask, prepare a saturated solution of L-(+)-potassium bitartrate in the same hot solvent and add it to the amine solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.

-

Purity Check: Analyze the optical rotation of the isolated salt to determine the diastereomeric excess. If necessary, recrystallize the solid to improve purity.

-

Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with 1 M NaOH until the pH is >10 to deprotonate the amine.

-

Extraction: Extract the liberated enantiomerically-enriched amine into an organic solvent.

-

Workup: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the resolved amine.

-

Characterization: Confirm the chemical identity and determine the enantiomeric purity (e.g., via chiral HPLC or polarimetry).

Workflow Visualization: Chiral Resolution

The logical steps of the chiral resolution protocol are visualized in the workflow diagram below.

Conclusion

While chemically similar, this compound and potassium bitartrate are not interchangeable in chemical synthesis. The choice between them is dictated by the desired pH, stoichiometry, and intended chemical function. Potassium bitartrate's acidity and chiral nature make it a versatile tool for pH buffering and asymmetric synthesis, particularly in chiral resolutions relevant to drug development. Conversely, the neutral dithis compound serves as a stable precursor and a crucial component in specific analytical reagents and workup procedures. A thorough understanding of these differences allows researchers and process chemists to leverage the unique properties of each compound for precise control over reaction outcomes.

References

- 1. This compound Formula [softschools.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H4K2O6 | CID 8984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. greenchemindustries.com [greenchemindustries.com]

- 5. grokipedia.com [grokipedia.com]

- 6. resources.finalsite.net [resources.finalsite.net]

- 7. Potassium bitartrate - Sciencemadness Wiki [sciencemadness.org]

- 8. Notes on Properties of this compound [unacademy.com]

- 9. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Potassium bitartrate - Wikipedia [en.wikipedia.org]

- 11. Potassium hydrogen tartrate | OIV [oiv.int]

- 12. ovid.com [ovid.com]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. Chiral_resolution [chemeurope.com]

- 15. How can we prepare a chiral compound? PART II. Resolution of racemates. [remotecat.blogspot.com]

- 16. upload.wikimedia.org [upload.wikimedia.org]

- 17. Potassium_bitartrate [chemeurope.com]

- 18. Potassium bitartrate | Podcast | Chemistry World [chemistryworld.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 21. Applications of Potassium sodium tartrate tetrahydrate_Chemicalbook [chemicalbook.com]

- 22. nbinno.com [nbinno.com]

- 23. Sodium this compound: Structure, Uses & Reactions Explained [vedantu.com]

The Nexus of Viticulture and Enology: A Technical Guide to the Natural Occurrence and Extraction of Potassium Tartrate from Grapes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bitartrate (KHT), the potassium acid salt of L-(+)-tartaric acid, is a naturally occurring compound in grapes and a significant byproduct of the winemaking industry. Its presence and precipitation characteristics are of critical importance in oenology, influencing wine stability, pH, and sensory attributes. Beyond its role in winemaking, purified potassium bitartrate, known as cream of tartar, has applications in the food and pharmaceutical industries. This technical guide provides an in-depth exploration of the natural occurrence of potassium tartrate in grapes, its chemical equilibrium in grape must and wine, and the methodologies for its extraction and purification. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemistry, analysis, and utilization of this natural product.

Natural Occurrence of this compound in Grapes

Potassium bitartrate is formed from the naturally present tartaric acid and potassium in grapes.[1] The concentration of these precursors varies significantly depending on the grape variety, maturity, viticultural practices, and environmental conditions.[2]

Formation and Chemical Equilibrium

Tartaric acid (H₂T) is a diprotic acid that exists in equilibrium with its conjugate bases, bitartrate (HT⁻) and tartrate (T²⁻), in grape juice and wine. The relative concentrations of these species are pH-dependent.[2] The formation of potassium bitartrate occurs through the reaction of potassium ions (K⁺) with the bitartrate anion (HT⁻).[3]

The equilibrium can be represented as follows:

H₂T ⇌ H⁺ + HT⁻ HT⁻ ⇌ H⁺ + T²⁻ K⁺ + HT⁻ ⇌ KHT (s)

The following diagram illustrates the dissociation equilibrium of tartaric acid as a function of pH.

Factors Influencing Potassium Bitartrate Concentration in Grapes

Several factors influence the concentration of potassium and tartaric acid in grapes, and consequently the potential for potassium bitartrate precipitation:

-

Grape Variety: Different grape cultivars accumulate varying amounts of potassium and tartaric acid.[4] For instance, varieties like Riesling and Semillon tend to have a higher ratio of tartaric to malic acid.[4]

-

Rootstock: The rootstock on which the grapevine is grafted can influence the uptake and translocation of potassium from the soil.[4]

-

Soil Composition: Soils with high levels of available potassium can lead to higher potassium concentrations in the grapes.[5]

-

Climate and Ripening: Tartaric acid concentration is highest before veraison (the onset of ripening) and then decreases due to dilution as the berry size increases.[2] Potassium accumulation, on the other hand, continues throughout ripening.[4]

Quantitative Data on Precursors in Grapes

The following table summarizes the typical concentrations of tartaric acid and potassium in grape must, which are the precursors to potassium bitartrate formation.

| Component | Concentration Range in Grape Must | Reference |

| Tartaric Acid | 2.0 - 10.0 g/L | [2] |

| Potassium | 600 - 2500 mg/L | [2] |

Extraction and Purification of this compound

The primary source for the commercial extraction of this compound is "argol" or "wine lees," the crude crystalline deposit that forms in wine vats during and after fermentation.[6] This crude material is a mixture of potassium bitartrate, calcium tartrate, yeast cells, and other solids.[1]

Industrial Extraction and Purification Workflow

The industrial process for producing purified potassium bitartrate (cream of tartar) from wine lees generally involves the following stages:

-

Harvesting and Washing: The crude argol is collected from the fermentation tanks and washed to remove soluble impurities.[4]

-

Dissolution: The washed argol is dissolved in hot water. The solubility of potassium bitartrate increases significantly with temperature.[6]

-

Filtration: The hot solution is filtered to remove insoluble materials such as yeast residues and other solids.[4]

-

Decolorization: Activated carbon or other decolorizing agents may be used to remove pigments, especially from red wine lees.

-

Crystallization: The clear, hot filtrate is cooled to induce the crystallization of potassium bitartrate.[4]

-

Separation and Drying: The crystallized potassium bitartrate is separated from the mother liquor by centrifugation or filtration and then dried.[4]

The following diagram illustrates the general workflow for the industrial extraction and purification of potassium bitartrate.

Solubility of Potassium Bitartrate

The solubility of potassium bitartrate is a critical factor in both its natural precipitation in wine and its extraction. It is sparingly soluble in cold water and alcohol but its solubility increases significantly with temperature. The presence of ethanol, a major component of wine, decreases the solubility of potassium bitartrate.

The following table presents data on the solubility of potassium bitartrate in ethanol-water solutions at various temperatures.

| Temperature (°C) | Ethanol Concentration (% v/v) | Solubility (g/L) | Reference |

| 0 | 0 | 2.25 | [1] |

| 0 | 10 | 1.26 | [1] |

| 0 | 12 | 1.11 | [1] |

| 0 | 14 | 0.98 | [1] |

| 0 | 20 | 0.68 | [1] |

| 5 | 0 | 2.66 | [1] |

| 5 | 10 | 1.58 | [1] |

| 5 | 12 | 1.40 | [1] |

| 5 | 14 | 1.24 | [1] |

| 5 | 20 | 0.86 | [1] |

| 10 | 0 | 3.42 | [1] |

| 10 | 10 | 2.02 | [1] |

Experimental Protocols

Laboratory-Scale Extraction and Purification of Potassium Bitartrate from Wine Lees

This protocol outlines a general procedure for the extraction and purification of potassium bitartrate from wine lees on a laboratory scale, based on established industrial principles.

Materials:

-

Crude wine lees (argol)

-

Distilled water

-

Activated carbon (optional)

-

Beakers, heating mantle, magnetic stirrer

-

Filter paper (e.g., Whatman No. 1) and funnel or vacuum filtration apparatus

-

Crystallizing dish

-

Drying oven

Procedure:

-

Preparation of Crude Material: If the wine lees are in large chunks, grind them to a coarse powder to increase the surface area for extraction.

-

Washing: Wash a known quantity of the crude lees with a small amount of cold distilled water to remove soluble impurities. Decant the water.

-

Dissolution: Transfer the washed lees to a beaker and add distilled water (e.g., a 1:10 solid-to-liquid ratio). Heat the mixture to boiling while stirring continuously to dissolve the potassium bitartrate. The solubility of potassium bitartrate in boiling water is approximately 61 g/L.[1]

-

Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove insoluble materials. This step should be performed quickly to prevent premature crystallization.

-

Decolorization (Optional): If the filtrate is colored, add a small amount of activated carbon (e.g., 1-2% w/v) to the hot filtrate and stir for a few minutes. Filter the solution again while hot to remove the activated carbon.

-

Crystallization: Transfer the clear, hot filtrate to a crystallizing dish, cover it, and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

-

Isolation of Crystals: Collect the formed crystals by filtration (e.g., using a Büchner funnel under vacuum).

-

Washing of Crystals: Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor.

-

Drying: Dry the purified potassium bitartrate crystals in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Analytical Quantification of Tartaric Acid in Grape Juice by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of organic acids, including tartaric acid, in grape juice.

Instrumentation:

-

HPLC system with a UV detector

-

C18 or a specialized organic acid analysis column (e.g., SUPELCOGEL C-610H)

Reagents:

-

Mobile phase: A common mobile phase is a dilute acid solution, such as 0.1% phosphoric acid in water.

-

Tartaric acid standard

-

Grape juice sample

Procedure:

-

Sample Preparation: Filter the grape juice sample through a 0.45 µm syringe filter to remove particulate matter. Dilute the sample with the mobile phase if the concentration of tartaric acid is expected to be high.

-

Standard Preparation: Prepare a series of tartaric acid standards of known concentrations in the mobile phase to create a calibration curve.

-

Chromatographic Conditions:

-

Column: As specified (e.g., SUPELCOGEL C-610H, 30 cm x 7.8 mm ID).

-

Mobile Phase: 0.1% Phosphoric Acid.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the prepared standards and the grape juice sample into the HPLC system.

-

Quantification: Identify the tartaric acid peak in the chromatogram based on its retention time compared to the standard. Quantify the concentration of tartaric acid in the sample by comparing its peak area to the calibration curve generated from the standards.

Conclusion

The natural occurrence of this compound in grapes is a complex phenomenon governed by viticultural factors and the physicochemical environment of the grape berry. Its subsequent precipitation during winemaking presents both challenges for wine stability and opportunities for the recovery of a valuable natural product. The extraction and purification of potassium bitartrate from wine lees is a well-established industrial process that yields a high-purity product with diverse applications. The methodologies and data presented in this guide provide a comprehensive technical overview for professionals in research, science, and drug development, facilitating a deeper understanding and utilization of this versatile compound.

References

- 1. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 2. enology.fst.vt.edu [enology.fst.vt.edu]

- 3. researchgate.net [researchgate.net]

- 4. lodigrowers.com [lodigrowers.com]

- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 6. Concentrations of Tartaric Acid and Malic Acids and Their Salts in Vitis Vinifera Grapes | American Journal of Enology and Viticulture [ajevonline.org]

Role of potassium tartrate as a byproduct of winemaking

An In-depth Technical Guide on Potassium Tartrate as a Byproduct of Winemaking

Abstract

Potassium bitartrate (KC₄H₅O₆), commonly known as cream of tartar, is a significant byproduct of the wine industry, crystallizing naturally during the fermentation and aging processes. Historically considered waste, this raw material, known as argol or wine lees, is now a valuable precursor for producing purified potassium bitartrate and tartaric acid. This technical guide details the formation, physicochemical properties, extraction, and purification of potassium bitartrate from winery waste. It provides comprehensive experimental protocols for laboratory-scale extraction and analysis, summarizes key quantitative data, and outlines its diverse applications in the food, pharmaceutical, and chemical industries. This document serves as a resource for researchers, scientists, and professionals in drug development and industrial chemistry, highlighting the scientific principles and practical methodologies for the valorization of this important viticultural byproduct.

Formation and Physicochemical Properties

Formation in Vinification

Potassium bitartrate (KHT) is the potassium acid salt of L-(+)-tartaric acid.[1] Both tartaric acid and potassium are naturally abundant in grapes.[1][2] During the fermentation of grape juice, the conversion of sugar to ethanol decreases the solubility of KHT, leading to its supersaturation and subsequent crystallization.[2][3] These crystals, known as "wine diamonds" or argol, precipitate and deposit on the inner surfaces of fermentation tanks and aging barrels.[3][4] The crude deposit, which also contains calcium tartrate, yeast cells, phenolic compounds, and other organic matter, is referred to as wine lees.[1][5][6] The rate of precipitation is influenced by factors such as pH, temperature, alcohol concentration, and the presence of complexing agents like proteins and polyphenols.[1][7]

Physicochemical Properties

Potassium bitartrate is a white, crystalline powder with an acidic taste.[3] It is valued for its chemical properties, particularly its role as a weak acid and a buffering agent. The United States' National Institute of Standards and Technology (NIST) uses a saturated solution of KHT as a primary reference standard for a pH buffer, establishing a pH of 3.557 at 25 °C.[1]

Table 1: Physicochemical Properties of Potassium Bitartrate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | KC₄H₅O₆ | [1] |

| Molar Mass | 188.177 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 868-14-4 | [1] |

| E Number | E336(i) | [8] |

| Density | ~1.98 g/cm³ | [9] |

| pH (Saturated Solution) | 3.557 @ 25 °C | [1] |

| Purity (Food Grade) | ≥ 99% | [8] |

| Solubility in Alcohol | Insoluble |[1][8] |

The solubility of potassium bitartrate is highly dependent on temperature, a critical property exploited during its extraction and purification.

Table 2: Solubility of Potassium Bitartrate in Water

| Temperature | Solubility (g / 100 mL) | Reference(s) |

|---|---|---|

| 20 °C | 0.57 | [1] |

| 20 °C | 0.52 | [8][10] |

Recovery and Purification

The industrial process of recovering potassium bitartrate involves transforming the crude, impure argol and wine lees into a high-purity crystalline powder.[4] The core principle of this process is based on the differential solubility of KHT in hot versus cold water.[3]

The raw material, wine lees, is a complex mixture. Its composition varies depending on the grape variety and winemaking process.

Table 3: Typical Physicochemical Composition of Wine Lees (Dry Weight Basis)

| Component | White Wine Lees (%) | Rosé Wine Lees (%) | Red Wine Lees (%) | Reference(s) |

|---|---|---|---|---|

| pH | 3.45 | 3.45 | 3.38 | [11] |

| Ash | 20.3 | 10.7 | 33.3 | [5] |

| Proteins | 30.1 | 35.1 | 14.5 | [5] |

| Lipids | 9.6 | 13.1 | 11.2 | [5] |

| Carbohydrates | 19.3 | 14.4 | 25.1 | [12] |

| Dry Matter | 25.1 | 24.7 | 9.6 |[12] |

Experimental Protocols

Protocol 1: Lab-Scale Extraction and Purification of KHT from Wine Lees

This protocol is based on the principles of cooling crystallization and optimized parameters from laboratory studies.

1. Materials and Equipment:

-

Raw material: Dried and ground wine lees/tartar.

-

Reagents: Deionized water, bleaching clay (bentonite) or activated carbon.

-

Equipment: Beakers, heating mantle with magnetic stirrer, thermometer, filtration apparatus (Buchner funnel, filter paper), drying oven, analytical balance.

2. Procedure:

-

Sample Preparation: Weigh 10.0 g of finely crushed raw wine tartar into a 500 mL beaker.

-

Extraction: Add 200 mL of deionized water (a 1:20 solid-to-solvent ratio). Place the beaker on a heating mantle with a magnetic stirrer.

-

Dissolution: Heat the suspension to 90 °C while stirring at a rate of 700-1000 rpm. Maintain this temperature and stirring for 10 minutes to ensure complete dissolution of the KHT.

-

Decolorization: Add 50 mg of bleaching clay or activated carbon to the hot solution to adsorb coloring matter. Stir for an additional 5 minutes.

-

Hot Filtration: Immediately filter the hot solution through a pre-heated Buchner funnel to remove the decolorizing agent and other insoluble impurities (e.g., yeast residue, grape solids). This step must be performed quickly to prevent premature crystallization.

-

Crystallization: Transfer the clear, hot filtrate to a clean beaker and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator (≈4 °C) to maximize crystal formation.

-

Separation: Collect the precipitated white crystals by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Transfer the purified crystals to a watch glass and dry in an oven at 105 °C to a constant weight (approximately 1-2 hours).

-

Analysis: Determine the final yield by weight. Assess purity using acid-base titration or HPLC.

Protocol 2: Conversion of KHT to Tartaric Acid via Cation Exchange

This protocol describes the conversion of the potassium salt to its free acid form using a strong acid cation exchange resin.[13][14]

1. Materials and Equipment:

-

Reagents: Purified Potassium Bitartrate, strong acid cation exchange resin (H⁺ form), deionized water.

-

Equipment: Chromatography column, beakers, pH meter.

2. Procedure:

-

Resin Preparation: Pack a chromatography column with the cation exchange resin. Condition the resin by washing it thoroughly with deionized water until the eluate is neutral.

-

KHT Solution Preparation: Prepare a saturated or near-saturated solution of purified KHT in warm deionized water. Allow it to cool and filter off any undissolved solids.

-

Ion Exchange: Slowly pass the KHT solution through the prepared resin column. The following exchange reaction occurs: Resin-H⁺ + K⁺C₄H₅O₆⁻ → Resin-K⁺ + H₂C₄H₄O₆ (Tartaric Acid)

-

Elution and Collection: Collect the eluate from the column. The eluate now contains a solution of tartaric acid.

-

Monitoring: Monitor the pH of the eluate. The process is complete when the resin is exhausted, indicated by a rise in the pH of the eluate as KHT begins to pass through without exchange.

-

Recovery: The collected tartaric acid solution can be concentrated through evaporation to yield crystalline tartaric acid.

-

Resin Regeneration: The exhausted resin (now in K⁺ form) can be regenerated by washing it with a strong acid (e.g., HCl or H₂SO₄) to replace the bound potassium ions with protons, followed by rinsing with deionized water.

Table 4: Comparison of Tartaric Acid Recovery Yields from Lees

| Method | Key Reagents/Process | Recovery Yield (%) | Reference(s) |

|---|---|---|---|

| Dissolution & Precipitation | HCl, CaCl₂ | Up to 92.4 | [15][16] |

| Cation Exchange Resin | H⁺ form resin, Water | ~74.9 |[14] |

Industrial and Pharmaceutical Applications

Purified potassium bitartrate is a versatile compound with numerous applications. It can be used directly or serve as a starting material for the production of tartaric acid.

Leavening Agent Chemistry

In baking, potassium bitartrate is the acidic component in some baking powders. It does not react with sodium bicarbonate (baking soda) until a liquid is added, and its reaction is accelerated by heat. This provides a "double-acting" leavening effect.

Pharmaceutical Roles

Potassium bitartrate has a history of medical use as a saline laxative.[17] More recently, it has been incorporated as an active ingredient, alongside lactic acid and citric acid, in Phexxi, an FDA-approved non-hormonal contraceptive gel.[12] In this formulation, it contributes to maintaining a low vaginal pH, which immobilizes sperm. Its buffering capacity also makes it a useful excipient in certain oral formulations.[9]

Conclusion

The transformation of potassium bitartrate from a waste product into a high-value chemical is a prime example of industrial valorization and circular economy principles within the agri-food sector. The processes of extraction and purification, while based on simple principles of solubility, require careful control of process parameters to achieve the high purity required for food and pharmaceutical applications. For researchers and drug development professionals, potassium bitartrate offers a naturally sourced, biocompatible, and GRAS (Generally Recognized As Safe) compound with established applications as a pH modifier, stabilizer, and active ingredient. Further research into its applications, particularly in drug delivery and formulation, could unlock even greater value from this humble byproduct of winemaking.

References

- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]

- 2. ovid.com [ovid.com]

- 3. cream of tartar / baking powder [pioneergirl.com]

- 4. ispiceyou.com [ispiceyou.com]

- 5. Physicochemical and Nutritional Characterization of Winemaking Lees: A New Food Ingredient | MDPI [mdpi.com]

- 6. The Wine Industry By-Products: Applications for Food Industry and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enology.fst.vt.edu [enology.fst.vt.edu]

- 8. laffort.com [laffort.com]

- 9. Physico-Chemical and Microbiological Profile of Wine Lees of Red Wines from Local Grapes Varieties [scirp.org]

- 10. vason.com [vason.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. extension.iastate.edu [extension.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Tartaric acid recovery from distilled lees and use of the residual solid as an economic nutrient for lactobacillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US1278257A - Cream of tartar from wine-lees. - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Reactions and Derivatives of Potassium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, reactions, and significant derivatives of potassium tartrate. It is intended to serve as a detailed resource, offering insights into its synthesis, reactivity, and applications in various scientific and industrial fields, including pharmaceuticals and drug development.

Introduction to this compound

This compound refers to the potassium salts derived from tartaric acid (2,3-dihydroxybutanedioic acid), a naturally occurring dicarboxylic acid found in many plants, most notably grapes.[1][2] The two primary forms are dithis compound and monothis compound, the latter being more commonly known as potassium bitartrate or cream of tartar.

-

Dithis compound (K₂C₄H₄O₆): The fully neutralized potassium salt of tartaric acid.[3]

-

Potassium Bitartrate (KC₄H₅O₆): Also known as potassium hydrogen tartrate, this is the potassium acid salt of tartaric acid.[4] It is a byproduct of the winemaking process, crystallizing in wine casks during fermentation.[4][5]

These compounds serve as crucial starting materials and reagents in organic synthesis, food chemistry, and pharmaceutical manufacturing.[2][6] Their utility stems from the unique chemical structure of the tartrate ion, which features two carboxylic acid groups and two hydroxyl groups, providing multiple sites for reaction and complexation.

Core Chemical Reactions

The reactivity of this compound is governed by its functional groups, allowing it to participate in a range of chemical transformations.

Acid-Base Reactions

As a salt of a weak dicarboxylic acid, this compound exhibits buffering properties. Potassium bitartrate, being an acid salt, creates a standard buffer solution with a pH of 3.557 at 25°C when saturated in water.[4] In the presence of a strong acid, tartrates are converted back to tartaric acid.[7] Conversely, potassium bitartrate (an acidic salt) can be fully neutralized by a base to form dithis compound.

Synthesis of Potassium Sodium Tartrate (Rochelle Salt)

One of the most well-known derivatives, potassium sodium tartrate (KNaC₄H₄O₆·4H₂O), or Rochelle salt, is a double salt of tartaric acid.[8][9] It is synthesized by reacting potassium bitartrate with a sodium base, typically sodium carbonate or sodium hydroxide.[9][10] The reaction with sodium carbonate proceeds with the evolution of carbon dioxide gas, indicating the completion of the neutralization.[11]

Reaction: 2 KC₄H₅O₆ + Na₂CO₃ → 2 KNaC₄H₄O₆ + H₂O + CO₂[10]

Oxidation of the Tartrate Ion

The tartrate ion can be oxidized, though the reaction is often slow without a catalyst. A notable example is the oxidation by hydrogen peroxide, which is dramatically accelerated by the presence of cobalt(II) ions.[12] The cobalt(II) is first oxidized to cobalt(III), which then forms a complex with the tartrate ion, facilitating its oxidation to carbon dioxide and methanoate ions.[12] The catalyst is then regenerated, returning to its original pink Co(II) state.[12][13]

Esterification and Acylation

The hydroxyl and carboxyl groups of tartrates can undergo esterification. A significant industrial derivative is the family of Diacetyl Tartaric Acid Esters of Mono- and Diglycerides (DATEM), which are widely used as emulsifiers in the food industry, particularly in baking.[14] These are synthesized by the reaction of diacetyltartaric anhydride with mono- and diglycerides of fatty acids.[15] The diacetyltartaric anhydride precursor is itself formed from the reaction of tartaric acid with acetic anhydride.[16]

Chelation and Complex Formation

Tartaric acid and its salts are effective chelating agents for metal ions like calcium, magnesium, and copper.[2] This property is fundamental to their use in analytical reagents.

-

Fehling's Solution: Contains potassium sodium tartrate, which complexes with Cu²⁺ ions, keeping them in solution at an alkaline pH, ready to be reduced by aldehydes (reducing sugars).[7][17]

-

Biuret Reagent: Also utilizes potassium sodium tartrate to maintain cupric ions in an alkaline solution for the colorimetric determination of protein concentration.[8][17]

Synthesis of Antimony this compound (Tartar Emetic)

Potassium bitartrate reacts with antimony trioxide in boiling water to produce antimony this compound (K(SbO)C₄H₄O₆), historically known as tartar emetic.[18] This compound has been used medicinally as an expectorant and emetic.[2]

Quantitative Data Summary

The physical and chemical properties of this compound and its key derivatives are summarized below for comparison.

| Property | Dithis compound | Potassium Bitartrate (Cream of Tartar) | Potassium Sodium Tartrate (Rochelle Salt) |

| Chemical Formula | K₂C₄H₄O₆ | KC₄H₅O₆ | KNaC₄H₄O₆·4H₂O |

| Molar Mass | 226.27 g/mol [3] | 188.177 g/mol [4] | 282.1 g/mol [17] |

| Appearance | White crystalline powder[3][6] | White crystalline powder[4] | Colorless to blue-white crystals[17] |

| Density | 1.954 g/cm³[6] | 1.05 g/cm³[4] | ~1.79 g/cm³[17] |

| Melting Point | Decomposes | Decomposes at 250 °C | ~75 °C[17] |

| Boiling Point | N/A | N/A | 220 °C[17] |

| Solubility in Water | Soluble (1g in 0.7mL at 14°C)[6] | Sparingly soluble (0.57 g/100 mL at 20°C; 6.1 g/100 mL at 100°C)[4] | Soluble |

| pH of Solution | 7.0 - 9.0 | ~3.5 (saturated solution)[4][5] | 6.5 - 8.5[11][19] |

| E Number | E336[6] | E336[4] | E337[17] |

Experimental Protocols

Detailed methodologies for key syntheses and reactions are provided below.

Protocol 1: Synthesis of Potassium Sodium Tartrate (Rochelle Salt)

This protocol is adapted from standard laboratory procedures for the neutralization of potassium bitartrate.[11][20]

Materials:

-

Potassium bitartrate (KC₄H₅O₆)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Distilled water

-

Beaker (500 mL), heat-resistant

-

Heating mantle or hot plate

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Crystallizing dish

Procedure:

-

Preparation: In a 500 mL beaker, create a slurry by suspending 200 g of potassium bitartrate in approximately 250 mL of distilled water.[11]

-

Heating: Gently heat the slurry to just below boiling (~80-90 °C) with continuous stirring to dissolve as much of the solid as possible.[11]

-

Neutralization: Slowly and incrementally add anhydrous sodium carbonate to the hot slurry. Vigorous effervescence (release of CO₂) will occur after each addition.[11][20]

-

Endpoint Determination: Continue adding sodium carbonate until no more bubbling is observed upon addition. This indicates that all the potassium bitartrate has been neutralized.[11] The final solution should have a pH of approximately 8.[9]

-

Filtration: While still hot, filter the solution through filter paper to remove any unreacted solids or impurities.[11]

-